Dibutyl maleate

Description

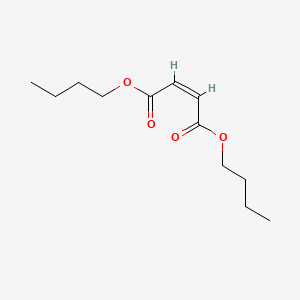

Structure

3D Structure

Properties

IUPAC Name |

dibutyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSLOWBPDRZSMB-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29014-72-0 | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29014-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026724 | |

| Record name | Dibutyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-76-0 | |

| Record name | Dibutyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X371TMK9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Dibutyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl maleate (DBM) is a versatile unsaturated ester recognized for its utility as a plasticizer, comonomer in polymerization, and as an intermediate in organic synthesis. This document provides a comprehensive overview of the chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and development. The information presented herein is a compilation of data from technical data sheets, safety data sheets, and scholarly articles. This guide includes tabulated quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of relevant chemical pathways and experimental workflows.

Chemical Identity and Structure

This compound, also known as maleic acid dibutyl ester, is the diester of n-butanol and maleic acid. Its chemical structure features a cis-alkene functionality, which is a key site of its reactivity.

-

IUPAC Name: Dibutyl (2Z)-but-2-enedioate

-

CAS Number: 105-76-0

-

Molecular Formula: C₁₂H₂₀O₄

-

Molecular Weight: 228.29 g/mol

Caption: Chemical Structure of this compound.

Physical Properties

This compound is a clear, colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1] It is a combustible liquid but is difficult to ignite.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Units | Conditions | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | - | Ambient | [1] |

| Odor | Characteristic ester-like | - | - | [2][3] |

| Boiling Point | 280 - 281 | °C | at 1 atm | [2][4] |

| Melting Point | -85 | °C | - | [5] |

| Density | 0.988 - 0.9964 | g/cm³ | at 20-25°C | [3] |

| Viscosity | 8 | cP | at 20°C | [2] |

| Flash Point | 120 - 141 | °C | Closed Cup | [5][6] |

| Autoignition Temperature | 265 | °C | - | [5] |

| Vapor Pressure | 0.00062 - 0.0027 | mmHg / hPa | at 20-25°C | [2][5] |

| Refractive Index | 1.443 - 1.447 | nD | at 20°C | [2] |

| Water Solubility | 0.17 | g/L | at 20°C | [5] |

| Solubility in Organic Solvents | Miscible with methanol, ethanol, acetone, diethyl ether, toluene | - | - | [2][7] |

| Immiscible with aliphatic hydrocarbons | - | - | [2][7] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by its ester functional groups and the electron-deficient carbon-carbon double bond. It is stable under recommended storage conditions but can undergo hazardous reactions with strong oxidizing agents and strong bases.[6]

Isomerization

Under the influence of heat and in the presence of acids or bases, this compound can isomerize to its trans-isomer, Dibutyl fumarate.[2][7]

Caption: Isomerization of this compound.

Hydrolysis

As an ester, this compound can be hydrolyzed to maleic acid and butanol. This reaction can be catalyzed by either acid or base. The base-catalyzed hydrolysis, also known as saponification, is irreversible.

Caption: Hydrolysis of this compound.

Polymerization

This compound is widely used as a comonomer in emulsion polymerization with monomers such as vinyl acetate, vinyl chloride, and styrene.[2] The incorporation of DBM can improve the flexibility, water resistance, and adhesion of the resulting polymer films.[7]

Caption: Copolymerization of Vinyl Acetate and this compound.

Addition Reactions

The electron-deficient double bond in this compound makes it susceptible to various addition reactions.

-

Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions, for example, with dienes like butadiene, to form cyclohexene derivatives.[8] This is a valuable tool for the synthesis of complex cyclic molecules.

-

Michael Addition: this compound can serve as a Michael acceptor, reacting with nucleophiles such as amines in a conjugate addition. This reaction is utilized in the synthesis of polyaspartic esters, which are used in coatings and sealants.[5]

-

Sulfonation: this compound is a precursor in the synthesis of sulfosuccinate surfactants. This involves the addition of sodium bisulfite across the double bond to introduce a sulfonate group.

Caption: Key Addition Reactions of this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Physical Properties

Caption: Experimental Workflow for Physical Property Determination.

-

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.

-

Procedure:

-

Select a clean, dry calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

-

Charge the viscometer with the this compound sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer in a constant temperature bath set to the desired temperature (e.g., 20°C).

-

Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium.

-

Use suction or pressure to adjust the head of the liquid sample to a position about 7 mm above the first timing mark.

-

Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

-

Repeat the measurement to ensure precision.

-

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C). The dynamic viscosity (η) is the product of the kinematic viscosity and the density of the liquid at the same temperature.

-

Apparatus: Pycnometer, analytical balance, constant temperature bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₀).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₁).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m₂).

-

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = [(m₁ - m₀) / (m₂ - m₀)] * ρ_water, where ρ_water is the density of water at the test temperature.

-

Apparatus: Pensky-Martens closed-cup tester, thermometer.

-

Procedure:

-

Fill the test cup with this compound to the filling mark.

-

Place the lid on the cup and place the assembly in the heating apparatus.

-

Insert the thermometer.

-

Light the test flame and adjust it to the size of a 5/32-inch (4 mm) bead.

-

Apply heat at a specified rate while stirring.

-

At specified temperature intervals, apply the test flame by operating the mechanism that opens the shutter and inserts the flame into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

-

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, centrifuge or filtration apparatus, analytical instrument for quantification (e.g., GC-MS, HPLC).

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stir the mixture in a constant temperature bath at a controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, stop stirring and allow the mixture to settle.

-

Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method.

-

Protocols for Chemical Reactions

-

Materials: this compound, hydrochloric acid (or sulfuric acid), sodium hydroxide solution (for quenching), organic solvent (e.g., diethyl ether), drying agent (e.g., anhydrous magnesium sulfate).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve a known amount of this compound in a suitable solvent (e.g., aqueous dioxane).

-

Add a catalytic amount of a strong acid (e.g., 1 M HCl).

-

Heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques such as TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the products (maleic acid and butanol) with an organic solvent.

-

Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to isolate the products.

-

-

Materials: Vinyl acetate (VAc), this compound (DBM), emulsifier (e.g., sodium dodecyl sulfate), initiator (e.g., potassium persulfate), deionized water, buffer (e.g., sodium bicarbonate).

-

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, emulsifier, and buffer.

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.

-

Prepare a monomer emulsion by mixing VAc, DBM, and a portion of the emulsifier solution.

-

Add a portion of the initiator to the reaction vessel, followed by the slow, continuous addition of the monomer emulsion over a period of several hours.

-

After the monomer addition is complete, continue stirring at the reaction temperature for an additional period to ensure high conversion.

-

Cool the resulting latex to room temperature.

-

-

Materials: this compound, sodium bisulfite, water, isopropanol (as a cosolvent).

-

Procedure:

-

In a reaction flask equipped with a stirrer and reflux condenser, charge this compound and a solution of sodium bisulfite in water. An alcohol co-solvent like isopropanol can be added to aid miscibility.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the maleate double bond (e.g., by titration).

-

Continue the reaction until the concentration of unreacted bisulfite is minimal.

-

The final product, sodium dibutyl sulfosuccinate, is obtained as an aqueous solution. The solvent can be removed under reduced pressure if the solid product is desired.

-

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its utility in polymerization and as a precursor for other functional molecules is rooted in the reactivity of its ester groups and its carbon-carbon double bond. The experimental protocols provided in this guide offer a framework for the accurate determination of its key characteristics and for its application in various chemical transformations. This comprehensive technical overview serves as a foundational resource for scientists and researchers engaged in work involving this compound.

References

- 1. Preparation method of dioctyl sodium sulfosuccinate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 3. benchchem.com [benchchem.com]

- 4. CN1160710A - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. CN104073191A - Vinyl acetate-dibutyl maleate copolymer adhesive formula and preparation process thereof - Google Patents [patents.google.com]

Dibutyl maleate synthesis from maleic anhydride and n-butanol.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of dibutyl maleate from maleic anhydride and n-butanol. It covers the fundamental reaction mechanism, various catalytic systems, detailed experimental protocols, and key process parameters, with a focus on providing actionable data and methodologies for laboratory and process development applications.

Introduction

This compound (DBM) is a versatile chemical intermediate and polymer monomer with wide-ranging applications, including its use as a plasticizer, lubricant, and in the production of coatings, adhesives, and detergents.[1] The synthesis of DBM is typically achieved through the esterification of maleic anhydride with n-butanol. This process, while well-established, is the subject of ongoing research to improve efficiency, reduce environmental impact, and optimize yield. This document serves as a technical resource for professionals engaged in the synthesis and application of this compound.

Reaction Mechanism and Kinetics

The esterification of maleic anhydride with n-butanol proceeds in a two-stage reaction.[2][3]

-

Monoesterification: The first stage is a rapid and essentially irreversible reaction where one molecule of n-butanol attacks the maleic anhydride ring, leading to its opening and the formation of monobutyl maleate.[2][3][4]

-

Diesterification: The second stage is a slower, reversible reaction where a second molecule of n-butanol esterifies the carboxylic acid group of the monobutyl maleate to form this compound and water.[2][3] This step requires a catalyst and the removal of water to drive the equilibrium towards the product.[2][3]

The kinetics of the second, slower stage are often the focus of study, as this is the rate-determining step of the overall process.[2][3]

Figure 1: Reaction pathway for the synthesis of this compound.

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound, broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst impacts reaction conditions, product yield, and purification procedures.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction mixture. While often highly active, they can be difficult to separate from the product, potentially leading to contamination and complex purification steps.

-

Sulfuric Acid: Traditionally used in industrial synthesis, sulfuric acid is an effective catalyst. However, it can cause equipment corrosion and lead to side reactions like carbonization and oxidation.[1]

-

p-Toluenesulfonic Acid (p-TSA): A common laboratory and industrial catalyst that is less corrosive than sulfuric acid.[5][6][7][8]

-

Phosphotungstic Acid: Has been shown to be a highly active catalyst for this reaction.[3]

-

Ionic Liquids: Ionic liquids such as [HSO3-pmim]+[HSO4]- have been explored as reusable catalysts, demonstrating high yields under microwave irradiation.[1]

Heterogeneous Catalysts

Heterogeneous catalysts are solids that are insoluble in the reaction mixture, which simplifies their removal and allows for easier reuse.[2][9]

-

Ion Exchange Resins: Acidic cation exchange resins (e.g., Dowex 50WX8, Amberlyst-15, Indion 730) are effective and can be easily filtered out of the reaction mixture.[2][3][10][11]

-

Solid Superacids: Materials like sulfated zirconia (Zr(SO4)2/SiO2) have demonstrated high catalytic activity.[1]

-

Nafion SAC-13: A perfluorinated sulfonic acid resin that can be used as a heterogeneous catalyst.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound.

| Catalyst | Molar Ratio (Anhydride:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time | Yield/Esterification Rate | Reference |

| p-Toluenesulfonic Acid | 1:4 | 0.16 (molar ratio to anhydride) | Reflux | 70 min | 95.6% yield | [6][7] |

| p-Toluenesulfonic Acid | 1:7.5 (0.63 mol:300 ml) | 1 g | Reflux | 16 h | - | [5] |

| Sulfuric Acid, Phosphotungstic Acid | - | - | 130 (403 K) | < 5 h | 99.5% monoester conversion | [2] |

| Ionic Liquid [HSO3-pmim]+[HSO4]- | 1:4 | 2.0 g | Microwave (600W) | 15 min | 99.36% yield | [1] |

| Zr(SO4)2/SiO2 | 1:2.5 | 6% (of maleic anhydride mass) | - | 2.0 h | 98.5% esterification rate | [1] |

| Hydrogen-type Cation Exchange Resin | 1:1.8 (98kg:111kg) | 25 kg | 90-125 | 4 h | 99.3% esterification rate | [1][10] |

| Hydrogen-type Cation Exchange Resin | 1:2.1 (98kg:129kg) | 30 kg | 90-120 | 3.5 h | 99.4% esterification rate | [10] |

| Hydrogen-type Cation Exchange Resin | 1:2.5 (98kg:148kg) | 35 kg | 80-110 | 3 h | 99.4% esterification rate | [10] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on cited literature.

General Laboratory Protocol using p-Toluenesulfonic Acid

This protocol is based on a typical laboratory-scale synthesis.

Materials:

-

Maleic anhydride (0.63 mol, 61.8 g)

-

n-Butanol (300 ml)

-

p-Toluenesulfonic acid (1 g)

-

Toluene (optional, as a water-carrying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride and n-butanol. Stir until the maleic anhydride is dissolved. Add p-toluenesulfonic acid to the solution.

-

Esterification: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until no more water is collected.[5]

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the mixture several times with distilled water and a saturated sodium carbonate solution to neutralize the remaining acid.[1]

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.[1]

-

-

Purification:

Protocol using a Heterogeneous Catalyst (Cation Exchange Resin)

This protocol is adapted for the use of a solid acid catalyst.

Materials:

-

Maleic anhydride (98 kg)

-

n-Butanol (111 kg)

-

Hydrogen-type cation exchange resin (25 kg)

Equipment:

-

Jacketed reactor with internal circulation pump and heat exchanger

-

Condenser

-

Vacuum pump

-

Neutralization and washing vessels

Procedure:

-

Reaction Setup: Charge the reactor with maleic anhydride, n-butanol, and the cation exchange resin.[10]

-

Esterification:

-

Heat the mixture to the reaction temperature (90-125°C) using the heat exchanger and internal circulation.[10]

-

Apply a vacuum to the system to facilitate the removal of water.[10]

-

The water generated from the esterification is separated via the condenser.[10]

-

Continue the reaction for approximately 4 hours.[10]

-

-

Workup:

-

Cool the reaction mixture.

-

Filter the mixture to remove the catalyst. The catalyst can be washed and reused.

-

The filtrate is then subjected to distillation to recover excess n-butanol.

-

Neutralize the crude product and wash with water.[10]

-

-

Purification: The final product is obtained after the washing steps. Further purification can be achieved by vacuum distillation if required.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from maleic anhydride and n-butanol is a well-documented process with multiple effective catalytic routes. For laboratory-scale synthesis, p-toluenesulfonic acid offers a reliable method, while for larger-scale and more environmentally friendly processes, heterogeneous catalysts like ion exchange resins present significant advantages in terms of catalyst recovery and reuse. The optimization of reaction parameters such as molar ratio, catalyst loading, and temperature is crucial for achieving high yields and purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and implement robust synthetic protocols for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 3. journals.pan.pl [journals.pan.pl]

- 4. koyonchem.com [koyonchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Study on Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pvcplast.net [pvcplast.net]

- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. ijcea.org [ijcea.org]

An In-depth Technical Guide to the Molecular Structure of Dibutyl Maleate

This technical guide provides a comprehensive overview of the molecular structure of Dibutyl maleate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is an organic compound classified as a diester of maleic acid and 1-butanol.[1] Its molecular structure is characterized by a central carbon-carbon double bond in a cis or (Z) configuration, flanked by two carboxyl groups, each esterified with a butyl group.[2][3] This unsaturated nature makes it a reactive molecule, capable of undergoing addition reactions.[2]

| Identifier | Value |

| IUPAC Name | dibutyl (2Z)-but-2-enedioate[3][4][5] |

| Synonyms | Maleic acid dibutyl ester, DBM[2][6] |

| CAS Number | 105-76-0[4][5][6][7] |

| Chemical Formula | C₁₂H₂₀O₄[4][5][7] |

| Molecular Weight | 228.28 g/mol [3][5][7][8] |

| SMILES | CCCCOC(/C=C\C(OCCCC)=O)=O[8] |

| InChI Key | JBSLOWBPDRZSMB-FPLPWBNLSA-N |

Physicochemical Properties

This compound is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1][2][4] It is miscible with many organic solvents but has very low solubility in water.[4][9]

| Property | Value |

| Appearance | Colorless to pale yellow oily liquid[1][2][4][9] |

| Boiling Point | 281 °C[4][10] |

| Melting Point | -85 °C[2][10] |

| Density | 0.988 g/mL at 25 °C[4][11] |

| Refractive Index (n20/D) | 1.445[4] |

| Vapor Pressure | 0.000620 mmHg at 25 °C[10] |

| Solubility in water | 500 mg/L at 25 °C[10] |

| Flash Point | 120 °C (248 °F) |

Synthesis of this compound

This compound is typically synthesized via Fischer esterification. This process involves the reaction of maleic anhydride with 1-butanol in the presence of an acid catalyst, commonly p-toluenesulfonic acid.[1][2][12] The reaction is driven to completion by removing the water formed as a byproduct, often using a Dean-Stark apparatus.[12]

Materials:

-

Maleic anhydride (0.63 mole)[12]

-

n-butanol (300 mL)[12]

-

p-toluenesulfonic acid (1 gram)[12]

-

Reaction flask equipped with a reflux condenser and Dean-Stark trap

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Dissolve 70 grams (0.63 mole) of maleic anhydride in 300 mL of n-butanol in the reaction flask.[12]

-

Add 1 gram of p-toluenesulfonic acid to the solution to act as a catalyst.[12]

-

Assemble the reflux apparatus with the Dean-Stark trap to collect the water produced during the reaction.[12]

-

Heat the mixture to reflux and maintain for approximately 16 hours, continuously removing the water that collects in the trap.[12]

-

After the reaction is complete (indicated by the cessation of water formation), allow the mixture to cool.

-

Remove the excess n-butanol from the reaction mixture using distillation under reduced pressure (in vacuo).[12]

-

The remaining residue is crude this compound, which can be further purified if necessary. The structure of the resulting product can be verified by NMR analysis.[12] A yield of 95.6% can be achieved with optimized reactant ratios and reaction times.[13]

Molecular Structure Visualization

The logical relationship between the constituent parts of the this compound molecule is illustrated below. The core is the maleate group, derived from maleic acid, which is esterified with two butyl groups.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include a strong C=O stretching vibration for the ester carbonyl groups and a C=C stretching vibration corresponding to the central double bond.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts and coupling constants confirm the presence of the butyl chains and the cis-configuration of the vinyl protons.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and structure.

While specific peak data from proprietary databases is not provided, publicly available information confirms the use of these techniques for structural verification.[3][12] For detailed spectral data, researchers should refer to spectral databases such as those maintained by PubChem or other chemical suppliers.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Essential Compound for Organic Synthesis [penpet.com]

- 3. This compound | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. adakem.com [adakem.com]

- 6. storchem.com [storchem.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. atamankimya.com [atamankimya.com]

- 10. This compound, 105-76-0 [thegoodscentscompany.com]

- 11. chemwhat.com [chemwhat.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 105-76-0: Dibutyl Maleate

An Important Note on Chemical Identity: CAS number 105-76-0 is unequivocally assigned to Dibutyl Maleate (DBM) . It is crucial to distinguish this from a similarly named compound, Di(2-ethylhexyl) Maleate (DEHM or DOM), which is correctly identified by CAS number 142-16-5. This guide will focus on the chemical entity associated with CAS number 105-76-0, while also providing comparative data for DEHM to clarify any potential confusion for researchers and industry professionals.

Chemical Identity and Physicochemical Properties

This compound is the diester of maleic acid and n-butanol. It is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1][2] DBM's properties make it a versatile chemical intermediate and additive in various industrial applications.[3]

Table 1: Physicochemical Properties of this compound (CAS: 105-76-0)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [4] |

| Molecular Weight | 228.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Characteristic ester-like | [2] |

| Density | 0.988 g/mL at 25 °C | |

| Boiling Point | 281 °C | |

| Melting Point | -85 °C | [5] |

| Flash Point | 120 °C | |

| Water Solubility | Insoluble | [6] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | [1] |

| Refractive Index (n20/D) | 1.445 |

Table 2: Comparative Physicochemical Properties of Di(2-ethylhexyl) Maleate (CAS: 142-16-5)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₆O₄ | [7] |

| Molecular Weight | 340.5 g/mol | [7] |

| Appearance | Colorless to pale yellow oily liquid | [8] |

| Density | ~0.944 g/mL | [9] |

| Boiling Point | 164 °C at 10 mmHg | [8] |

| Melting Point | -60 °C | [8] |

| Flash Point | 185 °C | [8] |

| Water Solubility | Practically insoluble | [8] |

Synthesis of this compound: Experimental Protocols

This compound is typically synthesized via the esterification of maleic anhydride with n-butanol. Various catalysts can be employed to facilitate this reaction.

Protocol 1: Synthesis using p-Toluene Sulfonic Acid Catalyst [10]

-

Reactants:

-

Maleic anhydride (0.63 mole, 70 g)

-

n-butanol (300 mL)

-

p-Toluene sulfonic acid (1 g)

-

-

Procedure:

-

Dissolve maleic anhydride in n-butanol in a reaction flask.

-

Add p-toluene sulfonic acid to the solution.

-

Equip the flask with a Dean-Stark trap to remove the water formed during the reaction.

-

Reflux the solution for 16 hours.

-

After the reaction is complete, distill the excess butanol under vacuum.

-

The residue is this compound, which can be verified by NMR analysis.

-

Protocol 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst [11]

-

Reactants:

-

Maleic anhydride

-

n-butanol (molar ratio of anhydride to alcohol is 1:4)

-

Ionic liquid catalyst [HSO₃-pmim]⁺[HSO₄]⁻ (2.0 g)

-

-

Procedure:

-

Combine maleic anhydride, n-butanol, and the ionic liquid catalyst in a 100mL three-necked flask equipped with a separator.

-

Place the flask in a microwave reactor.

-

Set the microwave power to 600W and irradiate for 15 minutes under reflux conditions.

-

After the reaction, wash the product mixture several times with distilled water and a saturated sodium carbonate solution.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Perform vacuum distillation to remove unreacted n-butanol and collect the this compound fraction.

-

Protocol 3: Industrial Scale Synthesis using a Hydrogen-Type Cation Exchange Resin [11]

-

Reactants:

-

Maleic anhydride (98 kg)

-

n-butanol (111 kg)

-

Hydrogen-type cation exchange resin (25 kg)

-

-

Procedure:

-

Add maleic anhydride, n-butanol, and the cation exchange resin to the reactor.

-

Heat the mixture and open the condenser. Once the solution is clear, introduce steam to the heat exchanger.

-

Initiate internal circulation using a transfer pump.

-

Apply a vacuum to the condenser to facilitate the removal of water.

-

Maintain the reaction temperature between 90-125°C for 4 hours.

-

Following the reaction, the product is obtained through distillation, neutralization, and water washing.

-

Applications in Research and Industry

This compound's primary applications are in the industrial sector, with some relevance to pharmaceutical and drug development contexts.

-

Polymer and Coatings Industry: DBM is widely used as a comonomer in the emulsion polymerization of vinyl and acrylic resins for paints and adhesives.[3][12] It acts as an internal plasticizer, enhancing the flexibility and durability of the resulting polymers.[2]

-

Chemical Intermediate: It serves as a versatile intermediate in organic synthesis. For instance, it is used in the production of derivatives of succinic acid and in Diels-Alder reactions as a dienophile.[12] DBM is also a precursor for the synthesis of sulfosuccinate surfactants used in detergents.[3]

-

Pharmaceutical and Drug Development:

-

Intermediate in API Synthesis: DBM is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13]

-

Packaging: Due to its plasticizing properties, DBM can be used in flexible PVC films for pharmaceutical packaging, helping to maintain the integrity of the packaged products.[14]

-

-

Other Industrial Uses: DBM finds application as a lubricant, a dispersant in the petroleum industry, and in the textile and paper industries.[2]

In contrast, Di(2-ethylhexyl) Maleate (DEHM) is a key intermediate in the production of dioctyl sulfosuccinate (docusate) salts, which are used medically as laxatives and stool softeners.[8][15]

Biological Activity and Toxicology

The biological activity of this compound is an important consideration for its safe handling and application.

-

Skin Sensitization: There is evidence to suggest that DBM can act as a skin sensitizer. Cases of allergic contact dermatitis have been reported in occupational settings where DBM-containing products were used.[16] Studies in mice have also shown that DBM can enhance contact sensitization to other chemicals.[16]

-

Toxicity: DBM is considered to have low acute toxicity.[1] However, prolonged or repeated exposure may cause damage to organs.

It is important to note that while some older literature might associate hallucinogenic properties with "DOM," this refers to 2,5-Dimethoxy-4-methylamphetamine and is entirely unrelated to Di(2-ethylhexyl) Maleate, which is sometimes abbreviated as DOM.[9]

No specific signaling pathways have been prominently associated with this compound in the available scientific literature. Its biological effects, such as skin sensitization, likely involve complex interactions with skin proteins and the immune system, but a detailed pathway has not been elucidated.

Visualizations

Diagram 1: General Synthesis Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Chemical Relationship of this compound

Caption: Relationship between this compound, its isomer, and related compounds.

References

- 1. CAS 105-76-0: this compound | CymitQuimica [cymitquimica.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 4. This compound | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. tongli-chem.com [tongli-chem.com]

- 7. Di-2-ethylhexyl maleate | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]

- 9. 142-16-5 | CAS DataBase [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. celanese.com [celanese.com]

- 13. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 14. pvcplast.net [pvcplast.net]

- 15. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

- 16. This compound and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice [jstage.jst.go.jp]

A Comprehensive Technical Guide to the Solubility of Dibutyl Maleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dibutyl maleate in various organic solvents. This compound, a versatile chemical intermediate and plasticizer, is frequently utilized in polymerization processes and the synthesis of organic compounds. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While quantitative solubility data for this compound in many organic solvents is not extensively published in publicly available literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine precise solubility values.

Overview of this compound Solubility

This compound is a colorless to pale yellow liquid with a characteristic ester-like odor.[1] Its molecular structure, featuring two butyl ester groups attached to a maleate backbone, governs its solubility behavior. Generally, this compound exhibits good solubility in a range of common organic solvents.

Based on available data, the solubility of this compound can be categorized as follows:

-

Miscible: this compound is miscible with a variety of polar and non-polar organic solvents. This implies that it can be mixed in all proportions to form a homogeneous solution.[2][3][4][5][6]

-

Immiscible/Slightly Miscible: this compound has limited solubility in aliphatic hydrocarbons and is only slightly miscible with water.[2][3][5][6]

The following table summarizes the qualitative solubility of this compound in several common organic solvents.

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Miscible[2][3][4][5][6] |

| Ethanol | Miscible[1][2][3][4][5][6] | |

| Ketones | Acetone | Miscible[1][2][3][4][5][6] |

| Ethers | Diethyl Ether | Miscible[2][3][4][5][6] |

| Amides | N,N-Dimethylformamide | Miscible[2][3][4][5][6] |

| Aromatic Hydrocarbons | Toluene | Miscible[2][3][4][5][6] |

| Aliphatic Hydrocarbons | (General) | Immiscible[2][3][5][6] |

| Water | Slightly Miscible (0.17 g/L at 20°C)[1][7] |

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise concentration data, the quantitative solubility of this compound in a specific solvent at a given temperature must be determined experimentally. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.[8][9][10][11]

Principle: A saturated solution of this compound is prepared in the solvent of interest. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is measured.

Apparatus and Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes and flasks

-

Evaporating dish or watch glass

-

Drying oven

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial confirms saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

-

-

Gravimetric Analysis:

-

Transfer the collected sample to a pre-weighed evaporating dish.

-

Record the total mass of the dish and the solution.

-

Gently evaporate the solvent in a fume hood. A rotary evaporator can be used for more efficient and controlled solvent removal.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (280°C) but sufficient to remove any residual solvent (e.g., 60-80°C).

-

Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.

-

-

Calculation:

-

The solubility (S) can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL):

-

S = (Mass of dried this compound / Volume of sample taken) x 100

-

-

Solubility ( g/100 g of solvent):

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried this compound)

-

S = (Mass of dried this compound / Mass of solvent) x 100

-

-

UV-Visible Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Visible range and the solvent does not interfere with the absorbance.

Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or incubator

-

Syringe filters (if necessary for clarification)

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the clear supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound depends on various factors, including required concentration, process temperature, and the nature of other components in the system. The following diagram illustrates a logical workflow for solvent selection.

Conclusion

While readily available data indicates that this compound is miscible with many common organic solvents, quantitative solubility values are essential for precise scientific and industrial applications. This guide provides a summary of the known qualitative solubility of this compound and offers detailed experimental protocols for researchers to determine quantitative solubility. By following these methodologies, scientists and drug development professionals can obtain the necessary data to optimize their processes and formulations involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | DBM | Supplier & Distributor | Europe | Arpadis [arpadis.com]

- 4. celanese.com [celanese.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scribd.com [scribd.com]

Green and Sustainable Synthesis of Dibutyl Maleate: A Technical Guide

Introduction

Dibutyl maleate (DBM) is a versatile organic compound with significant industrial applications, primarily serving as a plasticizer for polymers such as polyvinyl chloride (PVC), and as a co-monomer in the synthesis of various resins and coatings.[1] Traditionally, the synthesis of DBM involves the esterification of maleic acid or its anhydride with n-butanol, often catalyzed by corrosive mineral acids like sulfuric acid. This conventional approach is fraught with environmental and operational challenges, including equipment corrosion, generation of acidic waste streams, and difficulties in catalyst separation and recovery.

In response to the growing demand for environmentally benign chemical processes, the development of green and sustainable synthesis methods for this compound has become a critical area of research. This technical guide provides an in-depth overview of modern, sustainable approaches to DBM synthesis, with a focus on heterogeneous catalysis, novel solvent systems, and biocatalysis. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking to implement greener alternatives in their work.

General Reaction Pathway

The synthesis of this compound from maleic anhydride and n-butanol is a two-step esterification process. The first step involves the rapid, non-catalytic formation of the monoester, monobutyl maleate. The second, slower, and reversible step is the esterification of the monoester to the diester, this compound, which requires a catalyst. The continuous removal of water is often employed to drive the reaction equilibrium towards the product.[2]

Sustainable Synthesis Methodologies

Several innovative approaches have been developed to address the shortcomings of traditional this compound synthesis. These methods prioritize the use of reusable catalysts, milder reaction conditions, and the reduction of hazardous waste.

Heterogeneous Catalysis with Ion-Exchange Resins

The use of solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, represents a significant advancement in green esterification reactions. These catalysts offer the advantages of easy separation from the reaction mixture, reusability, and reduced corrosivity compared to mineral acids.

This protocol is based on typical laboratory-scale esterification reactions using a solid acid catalyst.

Materials:

-

Maleic anhydride

-

n-Butanol

-

Amberlyst-15 (or a similar acidic ion-exchange resin)

-

Toluene (as a water-entraining agent)

Equipment:

-

A round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.

Procedure:

-

Charge the round-bottom flask with maleic anhydride and n-butanol. A molar ratio of 1:4 (maleic anhydride to n-butanol) is commonly used.[3]

-

Add the Amberlyst-15 catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-10% by weight of the reactants.

-

Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring.

-

Continuously remove the water that collects in the Dean-Stark trap to drive the reaction to completion.

-

Monitor the progress of the reaction by analyzing samples periodically using techniques such as gas chromatography (GC) or by titrating the acidity of the reaction mixture.

-

Once the reaction is complete (typically indicated by the cessation of water formation), cool the mixture to room temperature.

-

Separate the Amberlyst-15 catalyst from the reaction mixture by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.

-

The crude this compound can be purified by distillation under reduced pressure to remove excess n-butanol and other volatile impurities.

Deep Eutectic Solvents (DES) as Catalysts and Media

Deep eutectic solvents (DES) are emerging as a new class of green solvents and catalysts. They are typically formed by mixing a quaternary ammonium salt (like choline chloride) with a hydrogen bond donor (such as urea or glycerol).[4] DES offer advantages such as low cost, biodegradability, and low vapor pressure. In the synthesis of this compound, they can act as both the reaction medium and the catalyst.

This protocol is a generalized procedure based on the use of DES in esterification.

Materials:

-

Maleic acid

-

n-Butanol

-

Choline chloride

-

Urea (or another suitable hydrogen bond donor)

Equipment:

-

A round-bottom flask equipped with a magnetic stirrer, a condenser, and a heating mantle with a temperature controller.

-

A separate vessel for preparing the DES.

Procedure:

-

Prepare the Deep Eutectic Solvent:

-

In a separate vessel, mix choline chloride and urea in a 1:2 molar ratio.

-

Heat the mixture gently (e.g., to 80°C) with stirring until a clear, homogeneous liquid is formed.

-

Cool the DES to room temperature.

-

-

Esterification Reaction:

-

Charge the round-bottom flask with maleic acid and n-butanol. A molar ratio of 1:10 (maleic acid to n-butanol) has been reported.[5]

-

Add the prepared DES to the reaction mixture to act as the catalyst and solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 85-95°C) with vigorous stirring.[5]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or titration.

-

After the reaction reaches the desired conversion, cool the mixture.

-

-

Product Isolation:

-

The product can be separated from the DES by extraction with a suitable organic solvent, as DES are generally immiscible with many non-polar solvents.

-

The solvent can then be removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Enzymatic Synthesis

Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally friendly route for ester synthesis. These reactions are typically performed under mild conditions, reducing energy consumption and byproduct formation. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly attractive due to their stability and reusability.[6]

This protocol is a representative procedure for lipase-catalyzed esterification.

Materials:

-

Maleic acid

-

n-Butanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene or solvent-free)

-

Molecular sieves (optional, to remove water)

Equipment:

-

A temperature-controlled shaker or a stirred-tank reactor.

-

Filtration apparatus.

Procedure:

-

In a reaction vessel, combine maleic acid and n-butanol. The molar ratio can be varied, but an excess of the alcohol is often used.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.

-

If a solvent is used, add it to the vessel. The reaction can also be run under solvent-free conditions.

-

Add molecular sieves to the mixture to adsorb the water produced during the reaction, which can improve the conversion.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation.

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

-

Once the desired conversion is achieved, stop the reaction.

-

Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.

-

The product can be purified by removing the solvent (if used) and excess alcohol under reduced pressure.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method depends on various factors, including yield, reaction time, catalyst cost and reusability, and overall environmental impact. The following tables summarize the quantitative data for different sustainable approaches to this compound synthesis.

Table 1: Comparison of Catalysts for this compound Synthesis

| Catalyst | Starting Material | Molar Ratio (Alcohol:Acid/Anhydride) | Temperature (°C) | Reaction Time | Yield/Conversion | Reference(s) |

| Amberlyst-15 | Maleic Acid | 10:1 | 90 | 4 h | >95% Conversion | [5] |

| Amberlyst 131H+ | Maleic Acid | 10:1 | 90 | 4 h | High Conversion | [5] |

| Deep Eutectic Solvent (DES) | Maleic Acid | 10:1 | 90 | 4 h | High Conversion | [5] |

| p-Toluenesulfonic acid | Maleic Anhydride | 4:1 | Reflux | 70 min | 95.6% Yield | [3] |

| Phosphotungstic acid | Maleic Anhydride | 2.2-5:1 | 110-140 | - | High Activity | [2] |

| Naphthalenesulfonic acid methylal | Malic Acid | 2.5:1 | 90 | 3 h | 95.5-99.6% Yield |

Table 2: Catalyst Reusability

| Catalyst | Number of Cycles | Final Yield/Conversion | Reference(s) |

| Amberlyst-15 | - | Reusable | - |

| Naphthalenesulfonic acid methylal | Reusable | Can be directly used for the next reaction | |

| Novozym 435 | 3 | Maintained high conversion | [3] |

Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These include Atom Economy, E-Factor, and Process Mass Intensity (PMI).

-

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For the esterification of maleic anhydride with n-butanol, the atom economy is theoretically 100% as all atoms of the reactants are incorporated into the final product and water.

-

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. Methods that use reusable catalysts and minimize solvent use will have a lower E-Factor.

-

Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. The ideal PMI is 1.

While specific calculations of these metrics for every described method are not always available in the literature, the principles of green chemistry suggest that processes utilizing reusable solid acid or enzymatic catalysts, and those that are solvent-free or use green solvents, will have more favorable green metrics compared to traditional methods.

Conclusion

The synthesis of this compound has evolved significantly from traditional methods that rely on corrosive and environmentally harmful catalysts. The adoption of green chemistry principles has led to the development of sustainable alternatives that offer high yields and selectivity while minimizing waste and operational hazards. Heterogeneous catalysis using ion-exchange resins, the application of novel solvent systems like deep eutectic solvents, and the use of highly specific biocatalysts such as immobilized lipases are at the forefront of this transformation.

For researchers and professionals in the chemical and pharmaceutical industries, the choice of synthesis method will depend on a balance of factors including efficiency, cost, scalability, and environmental impact. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the implementation of greener and more sustainable processes for the synthesis of this compound. The continued development of novel catalytic systems and process optimization will undoubtedly lead to even more efficient and environmentally benign methods in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.pan.pl [journals.pan.pl]

- 3. researchgate.net [researchgate.net]

- 4. Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts | Semantic Scholar [semanticscholar.org]

- 5. digital.csic.es [digital.csic.es]

- 6. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]

Dibutyl Maleate: A Comprehensive Technical Guide on its Environmental Fate and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl maleate (DBM), the dibutyl ester of maleic acid, is a versatile industrial chemical with applications as a plasticizer, lubricant, and intermediate in organic synthesis. Its widespread use necessitates a thorough understanding of its environmental behavior and potential toxicological effects. This in-depth technical guide provides a comprehensive overview of the environmental fate and toxicity profile of this compound, consolidating key data from standardized studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in assessing the environmental and health implications of this compound.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. This section details the key processes governing the environmental persistence and distribution of this compound.

Biodegradation

Biodegradation is a crucial process for the removal of organic chemicals from the environment. Studies on the ready biodegradability of this compound have been conducted, although specific percentages from standardized OECD 301 tests are not consistently reported in publicly available literature. However, some studies indicate that it is not readily biodegradable. For instance, one study reported 0% biodegradation over 28 days under the conditions of OECD Test Guideline 301D.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is pH-dependent. Detailed experimental data on the hydrolysis of this compound according to OECD Guideline 111 are limited in the public domain. The ester linkages in this compound are susceptible to hydrolysis, which would yield maleic acid and butanol as primary degradation products.

Photodegradation

In the atmosphere, the primary degradation pathway for organic compounds is through reaction with hydroxyl radicals. The estimated atmospheric half-life of this compound, based on these reactions, provides insight into its persistence in the air. While experimental data is scarce, modeling studies can provide valuable estimates.

Bioaccumulation

Toxicity Profile

The toxicity profile of a substance outlines its potential to cause harm to living organisms. This section summarizes the key toxicological endpoints for this compound, based on data from standardized OECD guideline studies.

Acute Toxicity

Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually less than 24 hours).

| Endpoint | Species | Route | Guideline | Result |

| LD50 | Rat | Oral | OECD 401 | > 2200 mg/kg bw[1] |

| LD50 | Rat | Dermal | OECD 402 | > 2000 mg/kg bw[1] |

| LC50 | - | Inhalation | OECD 403 | Data not available |

Irritation and Sensitization

These studies assess the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to elicit an allergic response.

| Endpoint | Species | Guideline | Result |

| Skin Irritation | Rabbit | OECD 404 | Non-irritating |

| Eye Irritation | Rabbit | OECD 405 | Slightly irritating[1] |

| Skin Sensitization | Guinea Pig | - | Non-sensitizing |

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term exposure to a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

| Endpoint | Species | Route | Guideline | Result |

| NOAEL | - | Oral | OECD 408 | Data not available |

Genetic Toxicity

Genetic toxicity assays are used to determine if a substance can cause damage to genetic material.

| Endpoint | System | Guideline | Result |

| Ames Test | S. typhimurium | OECD 471 | Data not available |

| Chromosome Aberration Test | In vitro | OECD 473 | Data not available |

Developmental Toxicity

Developmental toxicity studies assess the potential for a substance to interfere with normal development.

| Endpoint | Species | Route | Guideline | Result |

| NOAEL | - | - | OECD 414 | Data not available |

Ecotoxicity

Ecotoxicity studies evaluate the harmful effects of a substance on organisms in the environment.

| Endpoint | Species | Duration | Guideline | Result |

| LC50 | Fish | 96 hours | OECD 203 | Data not available |

| EC50 | Daphnia magna | 48 hours | OECD 202 | 4.9 mg/L[2] |

| EC50 | Algae | 72 hours | OECD 201 | Data not available |

Experimental Protocols

Detailed methodologies for the key toxicological and environmental fate studies are based on the internationally recognized OECD Test Guidelines.

Acute Oral Toxicity (as per OECD 401, now updated)

The acute oral toxicity of this compound was determined in rats following a protocol similar to OECD Guideline 401. A single high dose of 2200 mg/kg body weight was administered by oral gavage to a group of Wistar rats (5 per sex).[1] The animals were observed for mortality and clinical signs of toxicity for 14 days.[1] At the end of the observation period, all surviving animals were subjected to a gross necropsy.[1]

Acute Dermal Toxicity (as per OECD 402)

The acute dermal toxicity was assessed in Wistar rats according to OECD Guideline 402.[1] A single dose of 2000 mg/kg body weight was applied to the clipped, intact skin of the animals (5 per sex) under a semi-occlusive dressing for 24 hours.[1] The animals were observed for 14 days for signs of toxicity and mortality, followed by a gross necropsy.[1]

Eye Irritation (as per OECD 405)

The potential for eye irritation was evaluated in White Vienna rabbits following OECD Guideline 405.[1] A single dose of 0.1 mL of this compound was instilled into the conjunctival sac of one eye of each of the three rabbits, with the other eye serving as a control.[1] The eyes were examined for signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[1]

Acute Immobilisation Test with Daphnia magna (as per OECD 202)

The acute toxicity to aquatic invertebrates was determined using Daphnia magna according to OECD Guideline 202.[2] Young daphnids were exposed to a range of concentrations of this compound in a static system for 48 hours. The concentration at which 50% of the daphnids were immobilized (EC50) was determined at 24 and 48 hours. The test was conducted under GLP conditions.[2]

Mandatory Visualization

Signaling Pathway of this compound-Induced Cytotoxicity

The toxicity of this compound is believed to be mediated, at least in part, through the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.

Caption: Proposed pathway of this compound-induced cytotoxicity via glutathione depletion.

General Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity studies, such as those performed for this compound, following OECD guidelines.

Caption: Generalized workflow for an acute toxicity study following OECD guidelines.

Conclusion

This technical guide provides a consolidated overview of the environmental fate and toxicity profile of this compound based on available data. The acute toxicity of this compound appears to be low via oral and dermal routes. It is not a skin irritant or sensitizer, but it can cause slight eye irritation. In the aquatic environment, it shows toxicity to invertebrates. Key data gaps remain for its ready biodegradability, bioaccumulation potential, repeated dose toxicity, and genetic and developmental toxicity, highlighting the need for further research to complete a comprehensive risk assessment. The proposed mechanism of toxicity involving glutathione depletion provides a basis for further mechanistic studies. This guide serves as a foundational document for professionals requiring a technical understanding of the environmental and health aspects of this compound.

References

Methodological & Application

Using Dibutyl maleate as a comonomer in vinyl and acrylic emulsion polymerization.

Application Notes: Dibutyl Maleate as a Comonomer in Emulsion Polymerization

Introduction

This compound (DBM) is a clear, virtually colorless liquid ester commonly employed as a comonomer in the emulsion polymerization of vinyl and acrylic resins.[1][2] Its incorporation into polymer chains, particularly with vinyl acetate (VAc), serves to internally plasticize the resulting polymer. This process enhances the flexibility, adhesion, and water resistance of the final films, making DBM a valuable component in the formulation of paints, adhesives, and coatings.[1][2][3] Unlike external plasticizers, DBM is covalently bonded within the polymer backbone, preventing migration and ensuring permanent flexibility. The copolymer of vinyl acetate and this compound is noted for its use in paints, providing higher flexibility, stability against water and ultraviolet light, and improved adherence.[2]

Mechanism of Action and Key Benefits

The primary function of DBM in vinyl and acrylic copolymers is to lower the glass transition temperature (Tg). The bulky butyl groups of the DBM monomer introduce steric hindrance and increase the free volume within the polymer structure, which restricts chain packing and enhances segmental mobility. This "internal plasticization" leads to several desirable properties:

-

Improved Flexibility and Film Formation: By lowering the Tg, DBM allows the polymer particles to coalesce into a continuous film at lower temperatures. This results in a more flexible and less brittle material, which is crucial for applications on substrates that may expand, contract, or flex.[2][3]

-

Enhanced Adhesion: The plasticizing effect of DBM contributes to better "wetting" of substrates, leading to improved adhesive properties. Copolymers containing DBM are often used in pressure-sensitive adhesives (PSAs).[4]

-

Increased Water Resistance: The hydrophobic nature of the butyl groups in DBM imparts greater water resistance to the copolymer films compared to vinyl acetate homopolymers.[2][3] This is a significant advantage for coatings and adhesives intended for use in humid environments.

-

Permanent Effect: As a comonomer, DBM is permanently locked into the polymer chain. This avoids the issue of plasticizer migration that can occur with external plasticizers, which can lead to embrittlement of the film and contamination of the substrate over time.

Experimental Protocols

Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Maleate (VAc-DBM) Copolymer Emulsion

This protocol is based on a typical batch emulsion polymerization process for creating a VAc-DBM copolymer adhesive.[5]

Materials and Equipment:

-

Monomers: Vinyl Acetate (VAc), this compound (DBM)

-

Continuous Phase: Deionized Water

-

Stabilizer/Protective Colloid: Polyvinyl Alcohol (PVA)[5][6]

-

Emulsifier (Surfactant): Non-ionic surfactant, e.g., OP-10 (Octylphenol ethoxylate)[5]

-

Initiator: Ammonium Persulfate or Potassium Persulfate (KPS)[5][6]

-

pH Buffer: Sodium Bicarbonate[5]

-

Equipment: Jacketed glass reactor with a condenser, mechanical stirrer (anchor or turbine), nitrogen inlet, feeding pumps, and a temperature control system.

Procedure:

-